[4-(Phenylcarbamoyl)phenyl]methyl 6-chloropyridine-3-carboxylate
Description
[4-(Phenylcarbamoyl)phenyl]methyl 6-chloropyridine-3-carboxylate is a synthetic compound featuring a pyridine-carboxylate core linked to a phenylcarbamoyl-substituted benzyl group. Its structure comprises:
- A 6-chloropyridine-3-carboxylate moiety, where the chlorine atom at the 6-position enhances electron-withdrawing properties.
- A methyl ester group at the carboxylate position, influencing lipophilicity and metabolic stability.
- A phenylcarbamoyl group (C₆H₅NHCO-) at the 4-position of the benzyl ring, enabling hydrogen-bonding interactions.
Properties
IUPAC Name |
[4-(phenylcarbamoyl)phenyl]methyl 6-chloropyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O3/c21-18-11-10-16(12-22-18)20(25)26-13-14-6-8-15(9-7-14)19(24)23-17-4-2-1-3-5-17/h1-12H,13H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVOIFJUCEHHSLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)COC(=O)C3=CN=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Phenylcarbamoyl)phenyl]methyl 6-chloropyridine-3-carboxylate involves several key steps. A common method includes the reaction between [4-(Phenylcarbamoyl)phenyl]methanol and 6-chloropyridine-3-carboxylic acid under esterification conditions. The reaction typically requires a catalyst such as sulfuric acid or a dehydrating agent like dicyclohexylcarbodiimide (DCC) to facilitate ester formation. The mixture is refluxed in an appropriate solvent, such as toluene or dichloromethane, to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and process optimization techniques ensures consistent product quality and cost-effectiveness. Key parameters, such as reaction temperature, pressure, and solvent composition, are carefully controlled to achieve high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[4-(Phenylcarbamoyl)phenyl]methyl 6-chloropyridine-3-carboxylate undergoes a variety of chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: : Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: : Substitution reactions often occur at the phenylcarbamoyl or chloropyridine moieties, leading to a range of substituted derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃), often used under acidic conditions.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under controlled conditions to achieve selective reductions.
Substitution: : Various nucleophiles, such as amines or thiols, can be introduced under mild heating and in the presence of base catalysts like triethylamine.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines. Substitution reactions result in a diverse array of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-(Phenylcarbamoyl)phenyl]methyl 6-chloropyridine-3-carboxylate serves as a building block for synthesizing more complex molecules
Biology
Biologically, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features allow it to interact with various biological targets, making it a candidate for developing new therapeutics.
Medicine
In the medical field, researchers explore the use of this compound in developing drugs for treating diseases. Its ability to modulate biological pathways and targets is of particular interest in the treatment of cancer, infectious diseases, and neurological disorders.
Industry
Industrially, the compound finds applications in producing specialty chemicals, polymers, and agrochemicals. Its versatility and reactivity enable its use in creating high-performance materials and active ingredients for various products.
Mechanism of Action
The mechanism by which [4-(Phenylcarbamoyl)phenyl]methyl 6-chloropyridine-3-carboxylate exerts its effects involves binding to specific molecular targets and modulating biological pathways. The phenylcarbamoyl and chloropyridine moieties interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. For example, in pharmacological contexts, the compound may inhibit enzyme activity or alter signal transduction pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Core Modifications
Sulfonamidobenzamide (SABA) Derivatives
Example: Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate (SABA1)
- Core : Benzoate with a sulfonamidobenzamide (SABA) backbone.
- Key Differences :
- Sulfonamide linker (SO₂NH) vs. the target compound’s carbamoyl (NHCO) group.
- Ethyl ester (vs. methyl ester in the target), increasing lipophilicity.
- Chlorine position : 2-chloro on the benzene ring (SABA1) vs. 6-chloro on pyridine (target).
- Biological Activity : SABA1 exhibits antibacterial activity with an MIC of 0.45–0.9 mM against E. coli .
Chlorophenyl Alkyl Carbamates
Examples: 4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl carbamates (4a–i, 5a–i, 6a–i)
- Core: Phenyl carbamate with substituted phenylamino groups.
- Key Differences :
- Carbamate linkage (O-CO-NR₂) vs. the target’s methyl ester-carbamoyl system.
- Alkyl chain variability (e.g., methyl, ethyl, longer chains) in ester groups.
- Chlorine positions : 4-chloro on benzene (analogues) vs. 6-chloro on pyridine (target).
Physicochemical Properties: Lipophilicity
Lipophilicity (log k) is critical for bioavailability. highlights HPLC-derived log k values for phenyl carbamates :
| Compound Class | Substituent on Phenyl Ring | Alkyl Chain | log k (HPLC) |
|---|---|---|---|
| 4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl carbamates | 3-chlorophenyl | Methyl | 2.1–2.5 |
| Same core | 3,4-dichlorophenyl | Ethyl | 2.8–3.2 |
Inference for Target Compound :
- The target’s methyl ester and pyridine core likely reduce lipophilicity compared to ethyl esters or dichlorophenyl analogues. Pyridine’s electron-deficient nature may further lower log k relative to benzene-based compounds.
Data Table: Structural and Functional Comparison
Biological Activity
[4-(Phenylcarbamoyl)phenyl]methyl 6-chloropyridine-3-carboxylate is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of microbiology and oncology. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound has the following chemical formula: C19H16ClN2O3. It features a phenylcarbamoyl group linked to a chloropyridine moiety, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H16ClN2O3 |
| Molecular Weight | 348.79 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in metabolic pathways. It acts as an enzyme inhibitor by binding to the active sites of target enzymes, thereby blocking their activity. This inhibition can disrupt essential cellular processes, including:
- Enzyme-Substrate Interactions : Preventing the conversion of substrates into products.
- Cellular Metabolism : Altering metabolic pathways that are crucial for cell survival and proliferation.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis. The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.125 to 8 μM, indicating potent activity against resistant strains without cross-resistance with established antibiotics .
Cytotoxic Effects
In vitro studies have shown that this compound can induce cytotoxicity in cancer cell lines. The compound's cytostatic effects were evaluated with IC50 values typically below 10 μM, suggesting it can effectively inhibit cell growth at relatively low concentrations .
Case Studies
-
Antitubercular Activity :
A study evaluated the efficacy of phenylcarbamoyl derivatives against Mycobacterium tuberculosis. The results indicated that some derivatives had MIC values as low as 0.25 μM against resistant strains, highlighting their potential as novel therapeutic agents . -
Cytotoxicity in Cancer Models :
In another investigation, the compound was tested on various cancer cell lines, demonstrating significant cytotoxicity with selectivity indices greater than 100 for drug-resistant strains, suggesting a favorable therapeutic window .
Comparative Analysis
The biological activity of this compound can be compared with similar compounds:
| Compound | MIC (μM) | IC50 (μM) |
|---|---|---|
| This compound | 0.125 - 8 | <10 |
| Salicylanilide Derivative | 0.25 - 5 | <10 |
| Standard Antibiotic (e.g., Rifampicin) | >10 | >20 |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing [4-(Phenylcarbamoyl)phenyl]methyl 6-chloropyridine-3-carboxylate?
- Methodological Answer : The synthesis typically involves a two-step esterification process. First, activate 6-chloropyridine-3-carboxylic acid (e.g., via acid chloride formation using thionyl chloride). Second, couple it with [4-(phenylcarbamoyl)phenyl]methanol under anhydrous conditions. Catalysts like DMAP or HOBt enhance reaction efficiency. Solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are used, with reflux conditions (e.g., 24 hours at 80°C). Purification often employs recrystallization from ethanol or column chromatography .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm structural integrity by identifying peaks corresponding to aromatic protons (δ 7.0–8.5 ppm), ester carbonyl (δ ~165 ppm), and carbamoyl groups (δ ~155 ppm) .
- HPLC : Assess purity (>98%) using a C18 column with acetonitrile/water gradients .
- HRMS : Validate molecular weight (C20H15ClN2O3, calc. 366.0774) to distinguish from impurities .
Q. How should the compound be stored to maintain stability during experiments?
- Methodological Answer : Store in anhydrous dimethyl sulfoxide (DMSO) or sealed vials under inert gas (N2/Ar) at –20°C. Protect from light to prevent photodegradation, and avoid repeated freeze-thaw cycles .
Q. What are the primary biological targets or assays used for initial activity screening?
- Methodological Answer : Common assays include:
- MTT assay : Cytotoxicity screening in cancer cell lines (e.g., HeLa, MCF-7) .
- COX-2 inhibition : Anti-inflammatory potential via ELISA-based enzymatic activity measurements .
- Antimicrobial disk diffusion : Zone-of-inhibition tests against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
- Methodological Answer :
- Catalyst screening : Compare DMAP, HOBt, or EDCI for coupling efficiency .
- Solvent optimization : Test polar aprotic solvents (e.g., DMF vs. THF) to improve solubility .
- Temperature control : Use microwave-assisted synthesis to reduce reaction time and side products .
Q. How to resolve contradictions in reported biological activity data (e.g., varying IC50 values)?
- Methodological Answer :
- Standardize assays : Use identical cell lines (ATCC-verified), passage numbers, and serum conditions .
- Verify compound integrity : Re-analyze stored samples via HPLC to rule out degradation .
- Dose-response curves : Perform triplicate experiments with positive controls (e.g., doxorubicin for cytotoxicity) .
Q. What strategies improve selectivity for target enzymes over off-target proteins?
- Methodological Answer :
- Structure-activity relationship (SAR) : Synthesize analogs with modified substituents (e.g., replacing chlorine with fluorine) to assess binding pocket interactions .
- Kinetic studies : Measure Km and Vmax to differentiate competitive vs. non-competitive inhibition .
Q. How can computational modeling guide the design of derivatives with enhanced activity?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., COX-2 PDB: 5KIR) .
- MD simulations : Simulate ligand-protein stability in GROMACS (100 ns trajectories) to identify key residue interactions .
Q. What analytical methods address discrepancies in NMR or crystallographic data?
- Methodological Answer :
- 2D NMR (HSQC, HMBC) : Resolve overlapping signals by correlating 1H-13C couplings .
- X-ray crystallography : Compare experimental unit cell parameters (e.g., a = 9.6931 Å, β = 103.745°) with predicted models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
